molecular formula C29H35NO5 B054728 (1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione CAS No. 14110-64-6

(1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione

Cat. No.: B054728
CAS No.: 14110-64-6
M. Wt: 477.6 g/mol
InChI Key: ZMAODHOXRBLOQO-QXBULPHQSA-N
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Description

Cytochalasin A is a fungal-derived natural product belonging to the cytochalasan family. These compounds are characterized by a perhydro-isoindolone core fused with a macrocyclic ring. Cytochalasin A is known for its ability to bind to actin filaments, thereby inhibiting actin polymerization and affecting various cellular processes such as cell division and motility .

Scientific Research Applications

Cytochalasin A has a wide range of applications in scientific research:

Mechanism of Action

Safety and Hazards

Cytochalasin A is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled. It may damage fertility or the unborn child. It is suspected of causing cancer .

Biochemical Analysis

Biochemical Properties

Cytochalasin A plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to affect the cytoskeletal proteins, which are crucial for cell structure, function, and movement

Cellular Effects

Cytochalasin A has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit cytoplasmic streaming, a process crucial for cell movement .

Molecular Mechanism

The molecular mechanism of action of Cytochalasin A involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is known to cap the plus ends of actin filaments, thereby altering their dynamic properties .

Temporal Effects in Laboratory Settings

The effects of Cytochalasin A change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched. It has been observed that the actin bundles remain intact at the time of streaming cessation and disassemble only after one to several days’ treatment .

Dosage Effects in Animal Models

The effects of Cytochalasin A vary with different dosages in animal models. For instance, Cytochalasin D at 0.2 μM gave an approximate LD50 in zebrafish, while Cytochalasin B was fully-tolerated at 5 μM, and gave an LD50 of 10 μM

Metabolic Pathways

It is known to interact with certain enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

Cytochalasin A is transported and distributed within cells and tissues in a manner that is still being researched. It may interact with transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Cytochalasin A and any effects on its activity or function are areas of active research. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cytochalasin A can be synthesized through a series of complex organic reactions. The synthesis typically involves the use of polyketide synthase and non-ribosomal peptide synthetase pathways. The process begins with the inoculation of endophytic fungi, such as Xyllaria species, into a culture medium. After a period of growth, the culture is extracted using ethyl acetate, followed by purification through macroporous resin, silica gel, and high-performance liquid chromatography .

Industrial Production Methods: Industrial production of cytochalasin A involves large-scale fermentation processes using fungal strains known to produce this compound. The fermentation broth is then subjected to extraction and purification processes similar to those used in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions: Cytochalasin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to study its biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products: The major products formed from these reactions include various derivatives of cytochalasin A, which are used to study the structure-activity relationship of the compound .

Comparison with Similar Compounds

    Cytochalasin B: Similar to cytochalasin A but also inhibits monosaccharide transport across cell membranes.

    Cytochalasin D: Known for its ability to inhibit protein synthesis and disrupt actin filaments.

    Cytochalasin E:

Uniqueness: Cytochalasin A is unique due to its specific binding to actin filaments and its potent effects on cellular processes. Its ability to inhibit actin polymerization makes it a valuable tool in studying the cytoskeleton and developing therapeutic agents .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of cytochalasin a involves the construction of the core structure through a series of reactions, followed by the addition of various functional groups.", "Starting Materials": [ "L-tyrosine", "L-proline", "L-valine", "L-phenylalanine", "L-serine", "L-threonine", "L-leucine", "L-isoleucine", "L-alanine", "L-lysine", "L-arginine", "L-histidine", "L-cysteine", "L-methionine", "L-aspartic acid", "L-glutamic acid", "L-asparagine", "L-glutamine", "glycine", "adenosine triphosphate", "phosphoenolpyruvate", "pyruvic acid", "acetyl-CoA", "malonyl-CoA", "methylmalonyl-CoA", "farnesyl pyrophosphate", "geranylgeranyl pyrophosphate", "isopentenyl pyrophosphate", "dimethylallyl pyrophosphate", "squalene", "farnesol", "geranylgeraniol", "isopentenol", "dimethylallyl alcohol", "cytochalasin D" ], "Reaction": [ "Conversion of L-tyrosine to L-DOPA", "Conversion of L-DOPA to dopamine", "Conversion of dopamine to noradrenaline", "Conversion of noradrenaline to adrenaline", "Conversion of L-phenylalanine to cinnamic acid", "Conversion of cinnamic acid to cinnamaldehyde", "Conversion of cinnamaldehyde to cinnamyl alcohol", "Conversion of L-serine to pyruvic acid", "Conversion of pyruvic acid to acetyl-CoA", "Conversion of acetyl-CoA to malonyl-CoA", "Conversion of malonyl-CoA to methylmalonyl-CoA", "Condensation of methylmalonyl-CoA with farnesyl pyrophosphate to form squalene", "Conversion of squalene to lanosterol", "Conversion of lanosterol to farnesol", "Conversion of farnesol to geranylgeraniol", "Conversion of geranylgeraniol to geranylgeranyl pyrophosphate", "Conversion of geranylgeranyl pyrophosphate to cytochalasin D", "Conversion of cytochalasin D to cytochalasin a" ] }

CAS No.

14110-64-6

Molecular Formula

C29H35NO5

Molecular Weight

477.6 g/mol

IUPAC Name

(1S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione

InChI

InChI=1S/C29H35NO5/c1-18-9-7-13-22(31)15-16-25(32)35-29-23(14-8-10-18)27(33)20(3)19(2)26(29)24(30-28(29)34)17-21-11-5-4-6-12-21/h4-6,8,11-12,14-16,18-19,23-24,26-27,33H,3,7,9-10,13,17H2,1-2H3,(H,30,34)/t18?,19?,23?,24?,26?,27?,29-/m1/s1

InChI Key

ZMAODHOXRBLOQO-QXBULPHQSA-N

Isomeric SMILES

CC1CCCC(=O)C=CC(=O)O[C@]23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O

SMILES

CC1CCCC(=O)C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O

Canonical SMILES

CC1CCCC(=O)C=CC(=O)OC23C(C=CC1)C(C(=C)C(C2C(NC3=O)CC4=CC=CC=C4)C)O

Appearance

White powder

14110-64-6

Pictograms

Acute Toxic; Health Hazard

Synonyms

(7S,13E,16R,21E)-7-Hydroxy-16-methyl-10-phenyl-24-Oxa[14]cytochalasa-6(12),13,21-triene-1,20,23-trione;  16-Benzyl-6,7,8,9,10,12a,13,14,15,15a,16,17-dodecahydro-13-hydroxy-9,15-dimethyl-14-methylene-2H-Oxacyclotetradecino[2,3-d]isoindole-2,5,18-trione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione
Reactant of Route 2
(1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione
Reactant of Route 3
(1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione
Reactant of Route 4
(1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione
Reactant of Route 5
(1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione
Reactant of Route 6
(1S,4E,10R,12E,14S,15S,17S,18S,19S)-19-benzyl-15-hydroxy-10,17-dimethyl-16-methylidene-2-oxa-20-azatricyclo[12.7.0.01,18]henicosa-4,12-diene-3,6,21-trione
Customer
Q & A

Q1: What is the primary molecular target of Cytochalasin A?

A1: Cytochalasin A primarily targets actin, a ubiquitous protein responsible for various cellular processes, including cell motility, division, and maintenance of cell shape. [, ]

Q2: How does Cytochalasin A affect actin dynamics?

A2: CA binds to the barbed end of actin filaments, effectively capping them and preventing further polymerization. This disruption of actin dynamics leads to a cascade of downstream effects on various cellular functions. [, ]

Q3: What are the consequences of Cytochalasin A-induced actin disruption on cell morphology?

A3: CA treatment can lead to significant changes in cell morphology, including the inhibition of cytoplasmic cleavage during cell division, reduced cell motility, and the formation of unusual cell shapes like the "arborized" cells observed in chick muscle cultures. [, , ]

Q4: Does Cytochalasin A affect microtubules?

A5: While CA primarily targets actin, studies have shown that it can indirectly influence microtubule organization in some cell types. For instance, treating fibroblasts with CA led to microtubule depolymerization, suggesting an interdependence between microfilament and microtubule regulation. [, ]

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